Direct CREB Inhibitory Activity: 653-47 Hydrochloride vs. 666-15 vs. Compound 12
In a CREB-mediated gene transcription assay using HEK 293T cells with a Renilla luciferase reporter, 653-47 hydrochloride exhibits a standalone IC50 of 26.3 ± 13.6 μM, indicating weak direct inhibitory activity. This contrasts sharply with the potent direct inhibitor 666-15 (IC50 = 0.081 ± 0.04 μM) and the completely inactive analog compound 12 (IC50 > 50 μM) [1]. This quantitative profile confirms that 653-47 hydrochloride is not a direct CREB inhibitor but a specialized potentiator compound.
| Evidence Dimension | CREB-mediated gene transcription inhibition (IC50) |
|---|---|
| Target Compound Data | 26.3 ± 13.6 μM |
| Comparator Or Baseline | 666-15: 0.081 ± 0.04 μM; Compound 12: >50 μM |
| Quantified Difference | 324-fold weaker than 666-15; at least 1.9-fold more active than compound 12 |
| Conditions | HEK 293T cells, CREB Renilla luciferase reporter assay |
Why This Matters
This data ensures researchers select 653-47 hydrochloride specifically for potentiator studies rather than expecting direct CREB inhibition.
- [1] Xie F, et al. Discovery of a Synergistic Inhibitor of cAMP-Response Element Binding Protein (CREB)-Mediated Gene Transcription with 666-15. J Med Chem. 2019;62(24):11423-11429. Table 1. View Source
